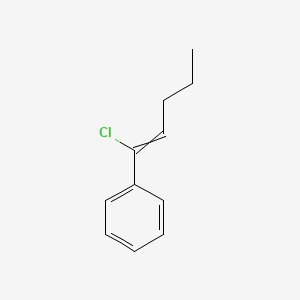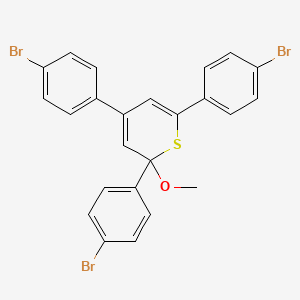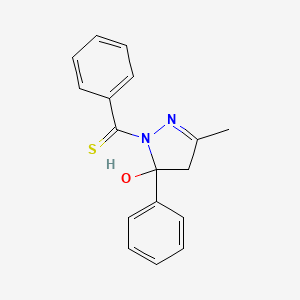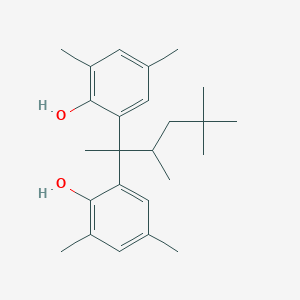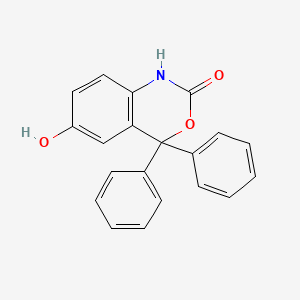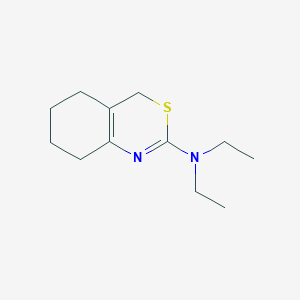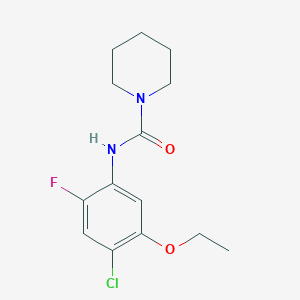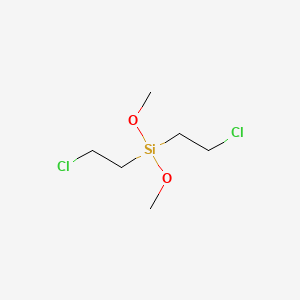
1-(Dimethylamino)octadecan-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)octadecan-3-ol;hydrochloride is a chemical compound with a long carbon chain and a dimethylamino group attached to the third carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)octadecan-3-ol;hydrochloride typically involves the reaction of octadecan-3-ol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)octadecan-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(Dimethylamino)octadecan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving cell membrane interactions and lipid metabolism.
Industry: The compound is used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)octadecan-3-ol;hydrochloride involves its interaction with cellular membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various molecular targets, affecting their function and activity. The long carbon chain allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)hexadecan-3-ol;hydrochloride
- 1-(Dimethylamino)octadecan-2-ol;hydrochloride
- 1-(Dimethylamino)octadecan-4-ol;hydrochloride
Uniqueness
1-(Dimethylamino)octadecan-3-ol;hydrochloride is unique due to its specific position of the dimethylamino group on the third carbon atom, which influences its chemical reactivity and interaction with biological systems. This positional specificity can result in different biological activities and applications compared to similar compounds with the dimethylamino group at different positions.
Properties
CAS No. |
88552-93-6 |
|---|---|
Molecular Formula |
C20H44ClNO |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
1-(dimethylamino)octadecan-3-ol;hydrochloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21(2)3;/h20,22H,4-19H2,1-3H3;1H |
InChI Key |
ORDYSMJTHKDBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCN(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)

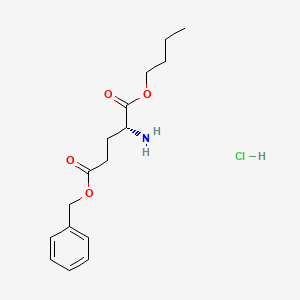
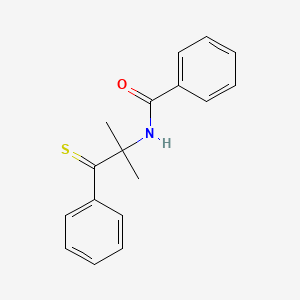
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
